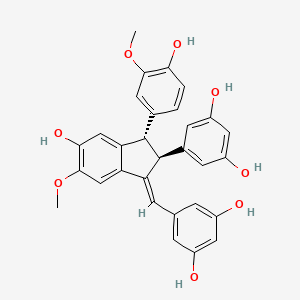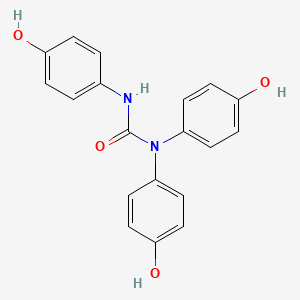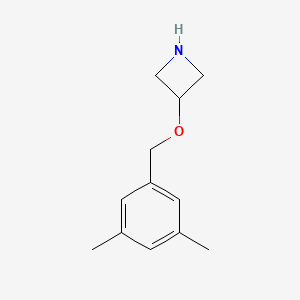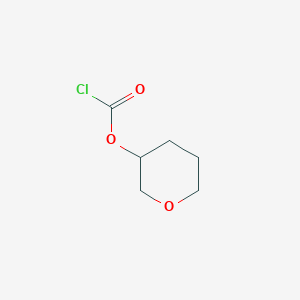![molecular formula C9H9N3O3 B13061402 5,5-dimethyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13061402.png)
5,5-dimethyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-dimethyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4,4-dimethoxybutanoate with formamidine, followed by cyclization and oxidation steps . Another approach utilizes the Dimroth rearrangement, which involves the isomerization of heterocycles through ring opening and closure processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable versions of the laboratory methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-dimethyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
5,5-dimethyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has shown potential as an anticancer agent, particularly in breast cancer research.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5,5-dimethyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. The pathways involved include the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
- 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid methyl ester
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
5,5-dimethyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown higher selectivity and potency in inhibiting certain enzymes and pathways, making it a valuable candidate for drug development .
Propriétés
Formule moléculaire |
C9H9N3O3 |
|---|---|
Poids moléculaire |
207.19 g/mol |
Nom IUPAC |
5,5-dimethyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O3/c1-9(2)4-5(7(13)14)10-3-11-6(4)12-8(9)15/h3H,1-2H3,(H,13,14)(H,10,11,12,15) |
Clé InChI |
XEAYVADDJOWCLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(N=CN=C2NC1=O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13061332.png)
![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid](/img/structure/B13061341.png)

![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole](/img/structure/B13061349.png)


![5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13061366.png)






